Ethyl 4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazine-1-carboxylate
CAS No.: 940992-70-1
Cat. No.: VC6204078
Molecular Formula: C15H19N3O4S3
Molecular Weight: 401.51
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 940992-70-1 |
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Molecular Formula | C15H19N3O4S3 |
Molecular Weight | 401.51 |
IUPAC Name | ethyl 4-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonylpiperazine-1-carboxylate |
Standard InChI | InChI=1S/C15H19N3O4S3/c1-3-22-15(19)17-6-8-18(9-7-17)25(20,21)14-5-4-13(24-14)12-10-23-11(2)16-12/h4-5,10H,3,6-9H2,1-2H3 |
Standard InChI Key | HJPWHKHKEOBFSE-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CSC(=N3)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three heterocyclic systems:
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A thiophene ring (5-membered sulfur-containing ring) at the core.
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A 2-methylthiazole substituent (5-membered ring with nitrogen and sulfur atoms) linked to the thiophene.
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A piperazine-sulfonyl group connected via an ethyl carboxylate ester .
This arrangement confers both lipophilic (thiophene, thiazole) and polar (sulfonyl, piperazine) properties, suggesting potential membrane permeability and target binding capabilities.
Table 1: Key Physicochemical Properties
Property | Value |
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CAS Number | 940992-70-1 |
Molecular Formula | |
Molecular Weight | 401.5 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Spectroscopic Characterization
While direct spectral data (e.g., NMR, IR) for this compound are absent in the provided sources, analogous compounds offer insights. For instance, ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2) exhibits distinct NMR signals at δ 2.64 (s, 3H) for methyl groups and δ 4.14 (q, 2H) for ethoxy protons . Similarly, the sulfonyl group in related piperazine derivatives typically shows strong IR absorption near 1350–1200 cm (asymmetric S=O stretch) .
Synthetic Strategies and Reaction Pathways
Core Thiophene-Thiazole Assembly
The thiophene-thiazole scaffold likely originates from cyclocondensation reactions. A plausible route involves:
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Thiophene Formation: Cyclization of 1,4-diketones with Lawesson’s reagent or elemental sulfur.
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Thiazole Introduction: Reaction of α-halo ketones with thioamides, as seen in the synthesis of ethyl 2-methylthiazole-4-carboxylate (CAS 6436-59-5) .
For example, bromination of 2-methylthiazole-4-carboxylate derivatives using -bromosuccinimide (NBS) in yields bromomethyl intermediates (31–38% yield) , which could facilitate cross-coupling with thiophene precursors.
Sulfonylation and Piperazine Coupling
The sulfonyl-piperazine moiety is introduced via sulfonylation reactions. A two-step sequence may involve:
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Sulfonation: Treating the thiophene-thiazole intermediate with chlorosulfonic acid to install the sulfonyl chloride group.
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Piperazine Attachment: Nucleophilic substitution with piperazine in the presence of a base (e.g., ), followed by esterification with ethyl chloroformate .
Reaction yields for analogous piperazine sulfonamides range from 39% (using polyphosphoric acid at 120°C) to 65% (under mild conditions with ammonium acetate) , highlighting the sensitivity of these steps to temperature and catalyst choice.
Table 2: Representative Reaction Yields for Analogous Compounds
Reaction Type | Conditions | Yield |
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Bromination | NBS, , reflux | 31–38% |
Cyclocondensation | Polyphosphoric acid, 120°C | 39% |
Schiff Base Formation | , MeOH, rt | 65% |
Challenges and Future Directions
Synthetic Optimization
Current methods for analogous compounds suffer from moderate yields (30–65%) , necessitating catalyst screening (e.g., Pd-based cross-coupling) or flow chemistry approaches to improve efficiency.
Pharmacological Profiling
Priority research areas include:
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ADMET Studies: Predicting absorption, distribution, and toxicity using in silico models.
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Target Identification: High-throughput screening against kinase panels or microbial assays.
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